molecular formula C7H12N2S B2784423 [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 643725-72-8

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2784423
CAS No.: 643725-72-8
M. Wt: 156.25
InChI Key: VSGIPJCMOMQAOQ-UHFFFAOYSA-N
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Description

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine is an organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the isopropyl group at the 4-position and the methanamine group at the 2-position makes it a unique derivative of thiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl and methanamine groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine: Another thiazole derivative with similar structural features but different substitution patterns.

    Thiazole: The parent compound of the thiazole family, lacking the isopropyl and methanamine groups.

    2-Aminothiazole: A simpler derivative with an amino group at the 2-position.

Uniqueness

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, while the methanamine group increases its potential for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

(4-propan-2-yl-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGIPJCMOMQAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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